
1,1,3,3-Tetracyclopentyldichlorodisiloxane
Overview
Description
1,1,3,3-Tetracyclopentyldichlorodisiloxane is a chemical compound with the molecular formula C20H36Cl2OSi2 and a molecular weight of 419.58 . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetracyclopentyldichlorodisiloxane consists of two silicon atoms, two chlorine atoms, one oxygen atom, and twenty carbon atoms along with thirty-six hydrogen atoms .Physical And Chemical Properties Analysis
1,1,3,3-Tetracyclopentyldichlorodisiloxane has a boiling point of 220°C at 1mm pressure. It has a density of 1.087 g/cm³ and a refractive index of 1.5098 .Scientific Research Applications
Synthesis and Structural Applications
1,1,3,3-Tetracyclopentyldichlorodisiloxane has been studied primarily in the context of synthesizing various siloxane-based compounds. For instance, Unno et al. (2000) reported the use of 1,1,3,3-tetracyclopentyldichlorodisiloxane in the synthesis of ladder and cage silsesquioxanes, highlighting its role as a precursor in complex silicon-based chemical structures (Unno et al., 2000). Similarly, Suyama et al. (2007) demonstrated the use of related disiloxane compounds in creating disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, which were found to be thermally stable and potentially useful as building blocks for oligosilsesquioxanes (Suyama et al., 2007).
Catalysis and Organic Synthesis
Verdegaal et al. (1980) used a derivative of 1,1,3,3-tetracyclopentyldichlorodisiloxane in the acid-catalyzed isomerization of the tetraisopropyldisiloxane-1,3-diyl group. This process was significant for the simultaneous protection of two secondary alcoholic functions, indicating its utility in selective organic synthesis (Verdegaal et al., 1980).
Pharmaceutical and Health-Related Research
While the direct applications of 1,1,3,3-tetracyclopentyldichlorodisiloxane in pharmaceuticals are not prominent, related research in this field often explores the chemical properties of similar compounds. For example, Sapadin and Fleischmajer (2006) discussed the non-antibiotic properties of tetracyclines, a different chemical group, and their potential clinical implications, which might provide insight into the broader applications of complex organic compounds in medicine (Sapadin & Fleischmajer, 2006).
Environmental Applications
Studies likethose by Liu et al. (2013) have explored the degradation of tetracycline, a structurally different but relevant compound, in environmental settings. They investigated the use of photo-electro-Fenton systems for degrading tetracycline in wastewater, which could offer insights into the environmental management of complex organic chemicals (Liu et al., 2013).
Safety And Hazards
1,1,3,3-Tetracyclopentyldichlorodisiloxane is classified as a skin corrosive/irritant and can cause serious eye damage. It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should not be inhaled and hands should be washed thoroughly after handling . It reacts violently with water and may form hydrogen chloride by reaction with water and moisture in air .
properties
IUPAC Name |
chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617186 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetracyclopentyldichlorodisiloxane | |
CAS RN |
865811-56-9 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



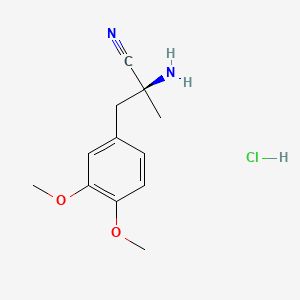
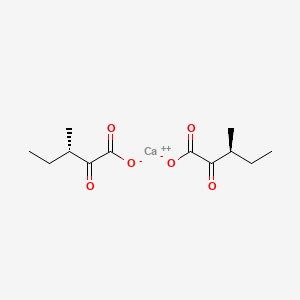
![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)
![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)
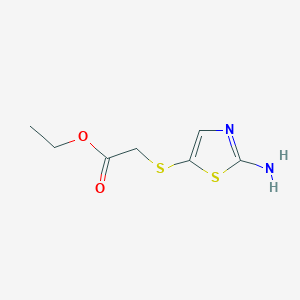


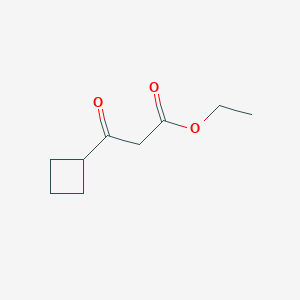
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)

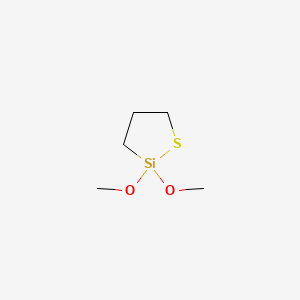
![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)
